1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid
Description
1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a trichloroacetyl group (-COCCl₃) at the 1-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring. The trichloroacetyl moiety is a strong electron-withdrawing group, which influences the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIMRJQQHQRZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of trichloroacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has been studied for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects. Some key findings include:
- Enzyme Inhibition : Research indicates that derivatives of piperidine compounds exhibit inhibitory effects on various enzymes, including glucosidases. These enzymes play crucial roles in carbohydrate metabolism, making them targets for managing conditions like diabetes .
- Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties, suggesting their potential use in developing new antibiotics or antifungal agents .
Pharmaceutical Applications
1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid has potential applications in drug development due to its structural characteristics and biological activities. Notable areas include:
- Diabetes Management : The compound's ability to inhibit glucosidases positions it as a candidate for developing medications aimed at controlling blood sugar levels by delaying carbohydrate absorption .
- Antiviral and Anticancer Research : Given the structural diversity of piperidine derivatives, there is ongoing research into their antiviral and anticancer properties. Compounds with similar structures have shown promise in inhibiting viral replication and cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Glucosidase Inhibition Study : A study demonstrated that certain piperidine derivatives exhibited significant inhibition of yeast α-glucosidase, which is crucial for glucose metabolism. The IC50 values indicated varying degrees of potency compared to established inhibitors like Acarbose .
- Synthesis and Characterization : Researchers successfully synthesized this compound and characterized it using techniques such as NMR spectroscopy and mass spectrometry. These studies confirmed the compound's structure and purity .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of piperidine derivatives revealed that some compounds showed promising activity against specific bacterial strains, indicating their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The structural analogues of 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylic acid differ primarily in the substituent at the 1-position of the piperidine ring. Key examples include:
Table 1: Substituent and Molecular Properties Comparison
Key Observations :
- Lipophilicity : Halogenated substituents (e.g., -COCCl₃, -Bz-Cl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the ethoxycarbonyl group (-COOEt) improves water solubility .
- Steric Effects: Bulky groups like the 4-chlorophenoxyacetyl moiety introduce steric hindrance, which could influence binding to biological targets .
Biological Activity
1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid is a compound that falls within the category of piperidine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. Typically, it involves the reaction of piperidine-4-carboxylic acid with trichloroacetyl chloride under controlled conditions. The reaction can be represented as follows:
Antimicrobial Activity
Recent studies have shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to over 1000 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.91 | Staphylococcus aureus |
| Compound B | 62.5 | E. coli |
| Compound C | >1000 | Pseudomonas aeruginosa |
Enzyme Inhibition
In addition to antimicrobial activity, this compound has been investigated for its potential to inhibit specific enzymes. For example, compounds with similar structures have shown inhibitory effects on neuraminidase enzymes associated with influenza viruses . This suggests a potential role in antiviral therapy.
Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives for their antiviral properties against various strains of viruses. The study highlighted that certain modifications in the piperidine structure led to enhanced antiviral activity against coronaviruses, indicating that similar modifications in this compound could yield promising results .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the trichloroacetyl group may enhance its lipophilicity and ability to penetrate cellular membranes, thereby increasing its efficacy against microbial pathogens.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Acylation of piperidine-4-carboxylic acid using trichloroacetyl chloride under acidic conditions (e.g., HCl in 1,4-dioxane at 20–50°C for 25 hours) to form the trichloroacetyl derivative .
- Step 2: Neutralization with potassium carbonate in acetonitrile to stabilize intermediates .
- Step 3: Catalytic coupling (e.g., palladium acetate with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol under inert atmosphere) to optimize yield and purity .
- Step 4: Hydrolysis with HCl/water at elevated temperatures (93–96°C) to finalize the carboxylic acid moiety .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Basic: How can the identity and purity of this compound be verified?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to verify the trichloroacetyl group (δ ~160–170 ppm for carbonyl) and piperidine ring protons (δ 1.5–3.5 ppm) .
- Purity Analysis: HPLC with UV detection (λ = 210–254 nm) and C18 columns; acceptable purity ≥95% .
- Melting Point: Compare observed values (e.g., 182–185°C for analogous acetyl derivatives) with literature to assess crystallinity .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 296.96 (calculated for CHClNO) .
Advanced: What variables should be optimized in the catalytic coupling step to improve reaction yield?
Methodological Answer:
- Catalyst System: Test palladium(II) acetate with bulky phosphine ligands (e.g., XPhos) to enhance steric control and reduce side reactions .
- Temperature Gradient: Perform reactions at 40–100°C to identify optimal kinetic vs. thermodynamic conditions .
- Solvent Screening: Compare polar aprotic solvents (e.g., tert-butyl alcohol vs. DMF) for solubility and stability of intermediates .
- Atmosphere: Inert conditions (N/Ar) prevent oxidation of palladium catalysts.
Data-Driven Approach: Use DOE (Design of Experiments) to analyze interactions between variables and maximize yield.
Advanced: How should hygroscopicity and stability challenges be addressed during storage?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (argon) at –20°C to minimize hydrolysis of the trichloroacetyl group .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperidine-4-carboxylic acid) .
- Handling Protocols: Use desiccants (silica gel) in packaging and avoid aqueous workup unless necessary .
Advanced: How can conflicting spectral data (e.g., melting point discrepancies) be resolved?
Methodological Answer:
- Reproducibility Checks: Synthesize multiple batches under controlled conditions to identify batch-specific impurities .
- Polymorph Screening: Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which may alter melting points .
- Collaborative Validation: Cross-reference data with independent labs or databases (e.g., PubChem) to rule out instrumental errors .
Advanced: What strategies are used to evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Screen against cholinesterases (e.g., acetylcholinesterase) based on structural analogs (e.g., 1-(2-methoxyacetyl)piperidine-4-carboxylic acid) known to inhibit these enzymes .
- Assay Design: Use Ellman’s method to measure IC values, with donepezil as a positive control .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the enzyme’s active site .
- SAR Studies: Modify the trichloroacetyl group to assess its role in potency (e.g., replace with trifluoroacetyl or acetyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
